molecular formula C18H21NO2 B268535 N-benzyl-3-isobutoxybenzamide

N-benzyl-3-isobutoxybenzamide

Cat. No. B268535
M. Wt: 283.4 g/mol
InChI Key: PYWVDKZGZXRHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-isobutoxybenzamide, also known as BI-1, is a small molecule that has been studied for its potential as a therapeutic agent. BI-1 has been found to have anti-apoptotic properties and is believed to be involved in regulating calcium homeostasis in cells. In

Mechanism of Action

The exact mechanism of action of N-benzyl-3-isobutoxybenzamide is not fully understood, but it is believed to be involved in regulating calcium homeostasis in cells. N-benzyl-3-isobutoxybenzamide has been shown to interact with a variety of proteins, including Bcl-2, Bax, IP3R, and SERCA. It is believed that N-benzyl-3-isobutoxybenzamide may function as a chaperone protein, helping to regulate the activity of these proteins and maintain calcium homeostasis in cells.
Biochemical and Physiological Effects:
N-benzyl-3-isobutoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and mitochondrial stress. It has also been shown to protect cells from apoptosis induced by a variety of stimuli, including staurosporine, thapsigargin, and tunicamycin. In addition, N-benzyl-3-isobutoxybenzamide has been shown to regulate calcium homeostasis in cells and may play a role in the regulation of intracellular calcium levels.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-3-isobutoxybenzamide is that it has been shown to be effective in protecting cells from a variety of stressors and apoptotic stimuli. This makes it a potentially useful therapeutic agent for a variety of diseases and conditions. However, one limitation of N-benzyl-3-isobutoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of N-benzyl-3-isobutoxybenzamide is complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-3-isobutoxybenzamide. One area of research is to further elucidate its mechanism of action and how it interacts with other proteins in the cell. Another area of research is to explore its potential as a therapeutic agent for a variety of diseases and conditions. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing N-benzyl-3-isobutoxybenzamide, which would make it more accessible for use in experiments.

Synthesis Methods

The synthesis of N-benzyl-3-isobutoxybenzamide involves a multi-step process that starts with the reaction of benzylamine with 3-isobutoxybenzoyl chloride. This reaction produces N-benzyl-3-isobutoxybenzamide, which is then purified using column chromatography. The purity of the final product is confirmed using NMR and mass spectrometry.

Scientific Research Applications

N-benzyl-3-isobutoxybenzamide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-apoptotic properties and is believed to be involved in regulating calcium homeostasis in cells. N-benzyl-3-isobutoxybenzamide has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and mitochondrial stress. It has also been shown to protect cells from apoptosis induced by a variety of stimuli, including staurosporine, thapsigargin, and tunicamycin.

properties

Product Name

N-benzyl-3-isobutoxybenzamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-6-9-16(11-17)18(20)19-12-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

PYWVDKZGZXRHHT-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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